molecular formula C6H6F3NO3 B13438017 1-(Trifluoroacetyl)-2-Azetidinecarboxylic Acid CAS No. 1378246-71-9

1-(Trifluoroacetyl)-2-Azetidinecarboxylic Acid

Cat. No.: B13438017
CAS No.: 1378246-71-9
M. Wt: 197.11 g/mol
InChI Key: WXLABTHHHSXWLD-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)azetidine-2-carboxylic acid is a synthetic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)azetidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, Brigaud et al. developed a route for the synthesis of enantiopure α-trifluoromethylated azetidine-2-carboxylic acid from chiral oxazolidine . Another method involves the [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using visible light (blue light) .

Industrial Production Methods: Industrial production of 1-(trifluoroacetyl)azetidine-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoroacetyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Trifluoroacetyl)azetidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(trifluoroacetyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(Trifluoroacetyl)azetidine-2-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: 1-(Trifluoroacetyl)azetidine-2-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

1378246-71-9

Molecular Formula

C6H6F3NO3

Molecular Weight

197.11 g/mol

IUPAC Name

1-(2,2,2-trifluoroacetyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-2-1-3(10)4(11)12/h3H,1-2H2,(H,11,12)

InChI Key

WXLABTHHHSXWLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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